N-(4-Methoxybenzyl)glucamine dithiocarbamate N-(4-Methoxybenzyl)glucamine dithiocarbamate
Brand Name: Vulcanchem
CAS No.: 115459-35-3
VCID: VC20850878
InChI: InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1
SMILES: COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S
Molecular Formula: C15H23NO6S2
Molecular Weight: 377.5 g/mol

N-(4-Methoxybenzyl)glucamine dithiocarbamate

CAS No.: 115459-35-3

Cat. No.: VC20850878

Molecular Formula: C15H23NO6S2

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxybenzyl)glucamine dithiocarbamate - 115459-35-3

Specification

CAS No. 115459-35-3
Molecular Formula C15H23NO6S2
Molecular Weight 377.5 g/mol
IUPAC Name (4-methoxyphenyl)methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid
Standard InChI InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1
Standard InChI Key TZHIVOUINWKLSG-REWJHTLYSA-N
Isomeric SMILES COC1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S
SMILES COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S
Canonical SMILES COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator